
Riluzole-13C,15N2
Overview
Description
Riluzole-13C,15N2 is a labeled version of the anticonvulsant agent riluzole, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. Riluzole is known for its neuroprotective properties and is primarily used in the treatment of amyotrophic lateral sclerosis (ALS). The labeled compound, this compound, is often used as an internal standard in mass spectrometry for the quantification of riluzole .
Preparation Methods
Structural Characteristics and Isotopic Labeling Strategy
Riluzole-13C,15N2 (molecular formula: C7[13C]H5F3[15N]2OS; molecular weight: 237.2 g/mol) is a benzothiazole derivative labeled with one 13C atom and two 15N atoms . The canonical SMILES notation ([15NH2][13C]1=[15N]C2=C(S1)C=C(OC(F)(F)F)C=C2) indicates that the 13C is positioned at the benzothiazole ring’s carbon adjacent to the sulfur atom, while the 15N isotopes are located in the amino group (-NH2) and the thiazole ring’s nitrogen . This labeling pattern ensures minimal disruption to the compound’s chemical behavior while providing distinct mass spectral signatures for detection.
Key Synthetic Considerations
-
Isotopic Starting Materials : Synthesis begins with 13C-enriched precursors for the benzene ring and 15N-labeled reagents for the amino and thiazole groups. For example, 15N-ammonia or 15N-nitrogen-containing intermediates are used to introduce the labeled amino group .
-
Reaction Conditions : Standard synthetic routes for riluzole are adapted to accommodate isotopic reagents. The trifluoromethoxy group (-OCF3) is introduced via nucleophilic substitution or coupling reactions under controlled conditions to preserve isotopic integrity .
-
Purification : Liquid-liquid extraction (e.g., ethyl acetate) and chromatographic techniques (e.g., ultra-performance liquid chromatography, UPLC) are employed to isolate the labeled compound from unreacted precursors and byproducts .
Analytical Validation of this compound
The preparation process requires rigorous validation to confirm isotopic purity and structural fidelity.
Mass Spectrometric Analysis
This compound is detected using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). The parent ion (m/z 238) fragments to produce a daughter ion at m/z 169, distinguishing it from unlabeled riluzole (m/z 235 → 166) . This specificity ensures accurate quantification in biological matrices such as plasma or cerebrospinal fluid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-[13C]NMR spectroscopy verifies the position of the 13C label. In preclinical studies, 13C enrichment in metabolites like glutamate and GABA is measured to track riluzole’s metabolic fate . For example, chronic riluzole administration in rats increased 13C labeling in glutamate-C4 by 112% in the prefrontal cortex, confirming the compound’s role in modulating glutamate metabolism .
Preparation Protocols and Formulation
Stock Solution Preparation
This compound is typically solubilized in organic solvents for laboratory use. A standardized protocol involves:
Parameter | Specification |
---|---|
Solubility | Chloroform: Soluble; Methanol: Soluble |
Storage Conditions | -20°C, protected from light |
Stock Concentration | 10 mM in DMSO |
Stability | 6 months at -80°C; 1 month at -20°C |
Source: Adapted from GlpBio product specifications .
In Vivo Formulation
For animal studies, the compound is prepared in a vehicle containing DMSO, PEG300, and Tween 80 to enhance bioavailability . This formulation ensures consistent dosing in pharmacokinetic studies, where this compound’s clearance and volume of distribution are critical parameters .
Pharmacokinetic and Metabolic Insights
Time-Dependent Pharmacokinetics
In a phase 1 trial, this compound exhibited time-varying PK profiles in spinal cord injury patients. Day 3 post-administration showed higher trough (C trough: 37.2 ng/mL) and peak (C peak: 87 ng/mL) concentrations compared to day 14 (C trough: 16.2 ng/mL; C peak: 51.6 ng/mL) . This decline in exposure correlates with increased clearance (CL/F) and volume of distribution (Vd/F), necessitating dose adjustments in prolonged therapies .
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via CYP1A2-mediated hydroxylation, followed by glucuronidation . The labeled isotopes facilitate tracking of metabolites such as 4-hydroxy-riluzole and N-hydroxyriluzole, which are renally excreted .
Applications in Neurochemical Research
Glutamate Metabolism Studies
Chronic administration of this compound in rats enhanced 13C incorporation into glutamate (130% increase in hippocampus) and GABA (171% increase), demonstrating its utility in studying excitatory neurotransmission . These findings underscore riluzole’s neuroprotective effects via glutamate modulation.
Amyotrophic Lateral Sclerosis (ALS) Trials
As an internal standard, this compound ensures accurate quantification in clinical trials like the RISCIS study, where PK parameters inform dosing regimens for optimizing neuroprotection .
Chemical Reactions Analysis
Types of Reactions: Riluzole-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetics (PK) studies are crucial for understanding how drugs behave in the body over time. Riluzole-13C,15N2 serves as an internal standard in various PK studies to ensure accurate quantification of Riluzole concentrations in biological samples.
Case Study: Acute Spinal Cord Injury
A multicenter randomized, placebo-controlled trial known as the Riluzole in Acute Spinal Cord Injury Study (RISCIS) utilized this compound to investigate the pharmacokinetics of Riluzole in patients with spinal cord injuries. The study revealed significant differences in drug concentrations over time, highlighting the need for individualized dosing strategies based on PK changes observed between days 3 and 14 post-treatment .
Table 1: Pharmacokinetic Parameters from RISCIS Study
Parameter | Day 3 Concentration (ng/mL) | Day 14 Concentration (ng/mL) |
---|---|---|
C trough | 8.7 - 126 | 2.9 - 46.0 |
C peak | 21.5 - 270 | 12.4 - 154.5 |
Bioanalytical Method Validation
This compound is pivotal in validating bioanalytical methods for measuring Riluzole levels in human plasma. Its use as an internal standard enhances the reliability and accuracy of analytical results.
Method Overview
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed to quantify Riluzole and its isotopically labeled counterpart from human plasma samples. The method demonstrated high sensitivity and specificity across a wide concentration range (0.5 to 500 ng/mL), ensuring robust data for clinical pharmacology studies .
Table 2: Bioanalytical Method Validation Characteristics
Characteristic | Value |
---|---|
Limit of Quantification | 0.5 ng/mL |
Average Recovery of Drug (%) | 87.72 - 95.26 |
Average Recovery of IS (%) | 95.55 |
Linearity | r² ≥ 0.9957 |
Clinical Applications and Real-World Evidence
The real-world application of this compound extends to its role in studies assessing the efficacy of Riluzole in ALS treatment. Research indicates that early initiation of Riluzole therapy can significantly enhance survival rates among ALS patients .
Efficacy Insights
Meta-analyses have shown that patients treated with Riluzole exhibit a median survival benefit ranging from 6 to 19 months compared to untreated individuals . This underscores the importance of ongoing research utilizing stable isotope-labeled compounds like this compound to further elucidate drug efficacy and optimize treatment protocols.
Mechanism of Action
Riluzole-13C,15N2, like riluzole, exerts its effects by:
Inhibiting Glutamate Release: It blocks the presynaptic release of glutamate, reducing excitotoxicity.
Inactivating Sodium Channels: It inactivates neuronal voltage-gated sodium channels, which helps in stabilizing neuronal membranes.
Interfering with Intracellular Events: It interferes with intracellular events following transmitter binding at excitatory amino acid receptors
Comparison with Similar Compounds
Riluzole: The unlabeled version of Riluzole-13C,15N2, used in the treatment of ALS.
SKF89976A hydrochloride: Another sodium channel blocker with anticonvulsant properties.
Tiagabine hydrochloride: A GABA uptake inhibitor used in the treatment of epilepsy
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise quantification and tracking in research studies. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .
Biological Activity
Riluzole-13C,15N2 is a stable isotope-labeled form of riluzole, a drug primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and spinal cord injury (SCI). This article explores the biological activity of this compound, focusing on its pharmacokinetics (PK), mechanisms of action, and clinical implications based on diverse research findings.
Overview of Riluzole
Riluzole is recognized for its neuroprotective properties, primarily through the inhibition of glutamate release and modulation of sodium channels. It is extensively metabolized by the liver and has a high plasma protein binding rate (approximately 96%) . The pharmacological effects include:
- Blocking voltage-gated sodium channels : This reduces excessive sodium influx that can lead to neuronal damage.
- Inhibition of glutamate release : By preventing excessive glutamate activity, riluzole mitigates excitotoxicity, which is critical in neurodegenerative conditions .
Pharmacokinetics of this compound
This compound serves as an internal standard in bioanalytical studies, assisting in the quantification of riluzole levels in plasma. The pharmacokinetic profile indicates that riluzole is rapidly absorbed and crosses the blood-brain barrier effectively. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | Approximately 12 hours |
Plasma Protein Binding | 96% |
Volume of Distribution (Vd) | High |
Clearance (CL) | Variable based on condition |
The pharmacokinetics vary significantly between different populations, including healthy individuals and patients with ALS or SCI .
The mechanisms through which riluzole exerts its effects are multifaceted:
- Neuroprotection : Riluzole protects neurons from excitotoxic damage by inhibiting glutamate neurotransmission. This is particularly relevant in conditions like SCI where excess glutamate can lead to cell death .
- Modulation of Calcium Influx : By blocking sodium channels, riluzole indirectly reduces calcium influx into cells, preventing further neuronal injury .
- Reduction of Neuroinflammation : Riluzole has been shown to reduce inflammatory responses in the central nervous system, contributing to its neuroprotective effects .
Clinical Studies and Findings
Several clinical trials have assessed the efficacy and safety of riluzole in various contexts:
- In a Phase II/III study (RISCIS), riluzole demonstrated a significant reduction in neurological tissue damage in rodent models and showed potential benefits in human subjects with acute SCI .
- A meta-analysis involving ALS patients indicated that riluzole treatment extended survival times compared to placebo controls. The median survival time increased from 11.8 months to 14.8 months with riluzole treatment .
Case Studies
- Spinal Cord Injury : A recent study highlighted that patients receiving riluzole showed improved functional recovery post-injury compared to those receiving placebo. The study reported changes in PK parameters over time, indicating a need for dose adjustments based on individual patient responses .
- Amyotrophic Lateral Sclerosis : In ALS patients treated with riluzole, there was a notable reduction in tracheostomy-free survival time compared to controls, reinforcing its role as a critical therapeutic agent in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. How is Riluzole-<sup>13</sup>C,<sup>15</sup>N2 validated for use as an internal standard in mass spectrometry (MS)?
- Methodological Answer : Validation involves confirming isotopic purity (>98%) via high-resolution LC-MS/MS to ensure the absence of unlabeled impurities. Structural integrity is verified using <sup>13</sup>C and <sup>15</sup>N nuclear magnetic resonance (NMR) spectroscopy, comparing peaks to unlabeled riluzole . Calibration curves are generated using spiked biological matrices (e.g., plasma or tissue homogenates) to assess linearity and recovery rates .
Q. What experimental precautions are required to prevent isotopic dilution when using Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in tracer studies?
- Methodological Answer : To minimize dilution, ensure the labeled compound is added at a concentration exceeding endogenous riluzole levels. Use isotopically equilibrated solvents (e.g., deuterated or <sup>13</sup>C-labeled solvents) to avoid exchange reactions. Monitor for cross-contamination by analyzing blank samples .
Q. How does the isotopic labeling of Riluzole-<sup>13</sup>C,<sup>15</sup>N2 influence its pharmacokinetic properties compared to the unlabeled form?
- Methodological Answer : Isotopic effects are negligible for <sup>13</sup>C and <sup>15</sup>N due to their low mass difference. However, validate equivalence via parallel pharmacokinetic studies in model organisms, comparing parameters like bioavailability, half-life, and metabolic clearance .
Advanced Research Questions
Q. How can researchers resolve spectral interference between Riluzole-<sup>13</sup>C,<sup>15</sup>N2 and its metabolites in LC-MS/MS assays?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. For example, a Q-Exactive Orbitrap can separate ions with mass differences <1 ppm. Optimize chromatographic conditions (e.g., HILIC columns) to retain polar metabolites separately .
Q. What strategies mitigate contamination risks from <sup>15</sup>N-labeled impurities in commercial Riluzole-<sup>13</sup>C,<sup>15</sup>N2 stocks?
- Methodological Answer : Pre-screen batches using ion chromatography to detect ammonium (<sup>15</sup>NH4<sup>+</sup>) or nitrate (<sup>15</sup>NO3<sup>−</sup>) contaminants. Purify via solid-phase extraction (SPE) with cation-exchange cartridges. Validate purity using isotopically labeled controls in fixation assays .
Q. How does Riluzole-<sup>13</sup>C,<sup>15</sup>N2 enable precise quantification of riluzole in heterogeneous biological matrices (e.g., brain tissue)?
- Methodological Answer : Homogenize tissues in isotonic buffers spiked with the internal standard. Use matrix-matched calibration standards to correct for ion suppression/enhancement. Employ stable isotope dilution analysis (SIDA) with correction factors derived from recovery experiments .
Q. What are the limitations of using Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in long-term metabolic flux studies?
- Methodological Answer : Prolonged exposure may lead to isotopic exchange with endogenous compounds (e.g., glutathione). Mitigate by using short incubation periods or pulse-chase designs. Verify label stability via time-course MS analysis of intracellular pools .
Q. Data Analysis & Interpretation
Q. How should researchers correct for natural abundance <sup>13</sup>C/<sup>15</sup>N when quantifying Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in tracer experiments?
- Methodological Answer : Apply the formula:
Natural abundance values: <sup>13</sup>C ≈ 1.1%, <sup>15</sup>N ≈ 0.37% .
Q. What statistical approaches are recommended for reconciling contradictory results in riluzole tracer studies?
- Methodological Answer : Use Bayesian hierarchical modeling to account for batch effects (e.g., isotopic impurity). Perform sensitivity analyses to assess the impact of contamination thresholds on fixation rate calculations .
Q. Experimental Design
Q. How to optimize <sup>15</sup>N2 gas dissolution protocols for studies using Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in anaerobic microbial assays?
Properties
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-VUJIMZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.